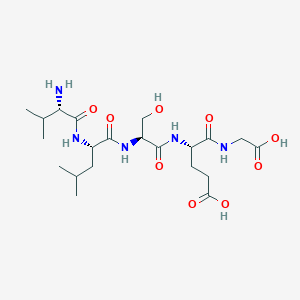H-Val-Leu-Ser-Glu-Gly-OH
CAS No.: 83178-69-2
Cat. No.: VC2970108
Molecular Formula: C21H37N5O9
Molecular Weight: 503.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83178-69-2 |
|---|---|
| Molecular Formula | C21H37N5O9 |
| Molecular Weight | 503.5 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C21H37N5O9/c1-10(2)7-13(25-21(35)17(22)11(3)4)19(33)26-14(9-27)20(34)24-12(5-6-15(28)29)18(32)23-8-16(30)31/h10-14,17,27H,5-9,22H2,1-4H3,(H,23,32)(H,24,34)(H,25,35)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 |
| Standard InChI Key | KRBYJGNJBRHLDI-WSMBLCCSSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
| SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
Introduction
Chemical Structure and Properties
H-Val-Leu-Ser-Glu-Gly-OH is a pentapeptide with a defined amino acid sequence consisting of Valine (Val), Leucine (Leu), Serine (Ser), Glutamic Acid (Glu), and Glycine (Gly). The "H-" prefix and "-OH" suffix indicate that the peptide has a free amino group at the N-terminus and a free carboxyl group at the C-terminus, representing the standard form for isolated peptide fragments .
The peptide represents the VLSEG sequence specifically found in the N-terminal region of rat myoglobin, making it a biologically relevant compound for structure-function studies . This region is part of what has been described in myoglobins across different species as a "sticky tail," although the specific amino acid sequences vary between organisms .
Physicochemical Properties
The essential physical and chemical properties of H-Val-Leu-Ser-Glu-Gly-OH are summarized in the following table:
The peptide's structure includes hydrophobic residues (Valine, Leucine), a polar residue with a hydroxyl group (Serine), an acidic residue (Glutamic Acid), and a simple amino acid (Glycine). This specific sequence confers distinct physicochemical properties that influence its behavior in solution and potential interactions with other molecules.
Biological Origin and Significance
The pentapeptide H-Val-Leu-Ser-Glu-Gly-OH is specifically identified as "VLSEG, a sequence from the N-terminal region of rat myoglobin" . To understand its biological context, it's essential to consider the structure and function of myoglobin.
Myoglobin Structure and Function
Myoglobin is a globular heme protein primarily found in muscle tissue where it serves as an oxygen-binding protein. It consists of a single polypeptide chain that forms eight alpha-helical segments arranged to create a hydrophobic pocket containing the heme group. The primary function of myoglobin is to store oxygen in muscle tissues and facilitate oxygen diffusion during periods of high metabolic activity.
Laboratory Applications and Research
As a defined peptide fragment from a well-characterized protein, H-Val-Leu-Ser-Glu-Gly-OH serves various research purposes in biochemical investigations.
Research Applications
The peptide can be utilized in numerous research contexts:
Solution Preparation for Research
For researchers working with H-Val-Leu-Ser-Glu-Gly-OH, proper solution preparation is critical. The following table provides guidance for preparing stock solutions at different concentrations :
| Desired Concentration | Amount of Solvent Required for Different Peptide Quantities |
|---|---|
| 1 mg | |
| 1 mM | 1.9859 mL |
| 5 mM | 0.3972 mL |
| 10 mM | 0.1986 mL |
Researchers should note that commercial samples of this peptide are typically provided at a concentration of 10 mM in a 25 μL volume for evaluation purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume